![molecular formula C15H11NO2S B15357705 2-[4-(1,3-Benzothiazol-2-yl)phenyl]acetic acid](/img/structure/B15357705.png)
2-[4-(1,3-Benzothiazol-2-yl)phenyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(1,3-Benzothiazol-2-yl)phenyl]acetic acid is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic aromatic compounds containing sulfur and nitrogen atoms in their structure. This compound is characterized by its unique molecular structure, which includes a benzothiazole ring attached to a phenyl group and an acetic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(1,3-Benzothiazol-2-yl)phenyl]acetic acid typically involves the following steps:
Benzothiazole Formation: The initial step involves the formation of 1,3-benzothiazole through the condensation of o-aminothiophenol with carboxylic acids or their derivatives.
Coupling Reaction: The benzothiazole ring is then coupled with a phenyl group using a suitable coupling agent, such as a palladium catalyst, to form the intermediate compound.
Acetylation: Finally, the intermediate compound undergoes acetylation to introduce the acetic acid moiety, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions: 2-[4-(1,3-Benzothiazol-2-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired functional group.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of this compound.
科学研究应用
2-[4-(1,3-Benzothiazol-2-yl)phenyl]acetic acid has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical products.
作用机制
The mechanism by which 2-[4-(1,3-Benzothiazol-2-yl)phenyl]acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
2-[4-(1,3-Benzothiazol-2-yl)phenyl]acetic acid is compared with other similar compounds, such as:
2-(Benzothiazol-2-yl)phenylacetic acid: This compound has a similar structure but lacks the acetic acid moiety.
4-(1,3-Benzothiazol-2-yl)morpholine: This compound contains a morpholine ring instead of the acetic acid group.
Uniqueness: The presence of the acetic acid moiety in this compound distinguishes it from other benzothiazole derivatives, giving it unique chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.
属性
分子式 |
C15H11NO2S |
|---|---|
分子量 |
269.3 g/mol |
IUPAC 名称 |
2-[4-(1,3-benzothiazol-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C15H11NO2S/c17-14(18)9-10-5-7-11(8-6-10)15-16-12-3-1-2-4-13(12)19-15/h1-8H,9H2,(H,17,18) |
InChI 键 |
PKTFNEBFMFTDCN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


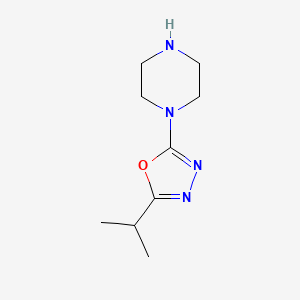
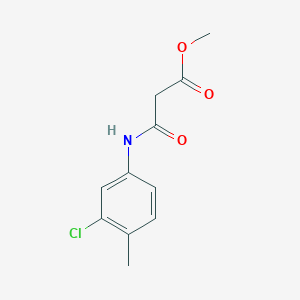
![6-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B15357642.png)

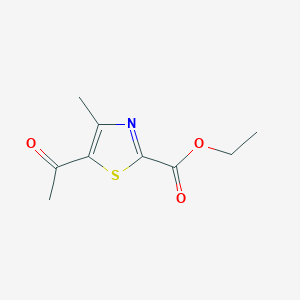
![4-phenyl-N-(4-pyrazolo[1,5-a]pyrimidin-7-yloxyphenyl)phthalazin-1-amine](/img/structure/B15357663.png)
![7-Chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-5-carboxylic acid](/img/structure/B15357681.png)
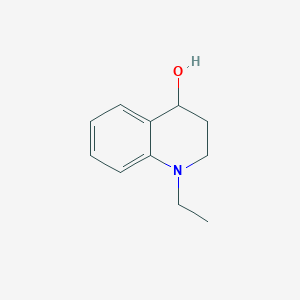
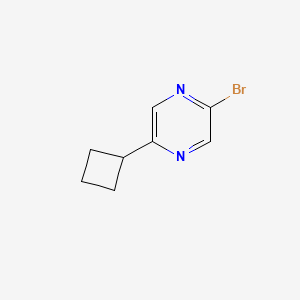
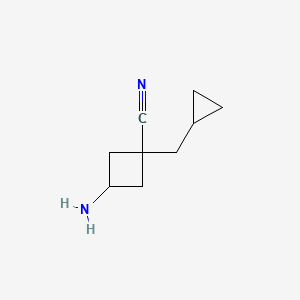
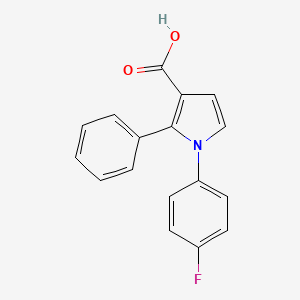
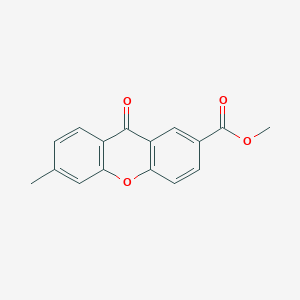

![4-[(1-hydroxy-2,3-dihydro-1H-inden-5-yl)oxy]benzonitrile](/img/structure/B15357739.png)
